3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid
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Overview
Description
3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid is a compound that belongs to the class of morpholinopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid typically involves the reaction of 2-morpholinopyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the production of inflammatory mediators by targeting specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholinopyrimidine derivatives, such as:
- 2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
What sets 3-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propanoic acid apart from similar compounds is its unique combination of structural features and biological activities. Its specific arrangement of functional groups allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18N4O3 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C12H18N4O3/c17-11(18)1-2-13-7-10-8-14-12(15-9-10)16-3-5-19-6-4-16/h8-9,13H,1-7H2,(H,17,18) |
InChI Key |
QWDJWEMZNDXMHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CNCCC(=O)O |
Origin of Product |
United States |
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